3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
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Overview
Description
The compound “3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol” belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of this compound has been carried out under rigorous conditions (high temperature for a relatively long time) starting from the substituted chalcone and aminopyrazole . After the reaction was complete (monitored by TLC), the crude solid formed was washed with cold water and filtered under vacuum to dryness, affording the compounds as a yellow solid in 96% yield .
Molecular Structure Analysis
The molecular structure of this compound is based on a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the starting material .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include an addition–elimination mechanism (aza-Michael type), which bonds the NH2-group of the starting aminopyrazole with the Cβ of the starting material .
Scientific Research Applications
Synthesis and Characterization
- Abdelhamid et al. (2012) described a new approach for the synthesis of pyrazolo[5,1‐c]triazines and pyrazolo[1,5‐a]pyrimidines containing a naphthofuran moiety, showcasing the versatility of heterocyclic chemistry in generating complex structures with potential biological and chemical properties (Abdelhamid, Shokry, & Tawfiek, 2012).
Biological Activity
- Bharathkumar et al. (2014) discussed the synthesis of a library of novel 1,3-benzoxazine scaffold-based aglycones, demonstrating their significant inhibition towards glucosidase, which suggests a potential pharmacological application for the treatment of type 2 diabetes and associated secondary complications (Bharathkumar et al., 2014).
Antimicrobial and Anti-inflammatory Activities
- Mandzyuk et al. (2020) reported on the synthesis of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and their evaluation for antimicrobial, anti-inflammatory, and antioxidant activities. This study highlights the potential of heterocyclic compounds in the development of new therapeutic agents (Mandzyuk, Matiychuk, Chaban, Bodnarchuk, Matiychuk, & Obushak, 2020).
Molecular Docking and Quantum Chemical Calculations
- Viji et al. (2020) conducted molecular docking and quantum chemical calculations to understand the interaction and stability of 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, providing insights into the molecular basis of biological activity and the potential for drug development (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Structural and Spectroscopic Analysis
- Gumus et al. (2018) detailed the experimental and theoretical study of the molecular structure and spectroscopic data of a related compound, emphasizing the importance of structural characterization in understanding the properties and applications of these molecules (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Future Directions
The future directions for this compound could involve further exploration of its medicinal properties, given the high impact of pyrazolo[1,5-a]pyrimidine (PP) derivatives in medicinal chemistry . Additionally, its significant photophysical properties suggest potential applications in material science .
Properties
IUPAC Name |
3-(7-methoxy-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-27-20-10-5-8-16-19-13-18(14-6-4-7-15(26)12-14)24-25(19)22(28-21(16)20)17-9-2-3-11-23-17/h2-12,19,22,26H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPQSXIHKBSCBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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